molecular formula C17H10BrClN2O3 B5976223 (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5976223
M. Wt: 405.6 g/mol
InChI Key: CGBGZIYQLGAFQH-MDWZMJQESA-N
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Description

(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromobenzaldehyde with 2-chlorobenzylidene and a pyrimidine-2,4,6-trione precursor under basic or acidic conditions. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acid catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions using nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-bromophenyl)-5-(2-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-chlorophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-bromophenyl)-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl and benzylidene groups, respectively, can lead to distinct interactions with other molecules and unique properties compared to similar compounds.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O3/c18-11-5-3-6-12(9-11)21-16(23)13(15(22)20-17(21)24)8-10-4-1-2-7-14(10)19/h1-9H,(H,20,22,24)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGZIYQLGAFQH-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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